molecular formula C14H16F2N2O3 B13046207 Tert-butyl 5-(3,5-difluorophenyl)-2-oxoimidazolidine-1-carboxylate

Tert-butyl 5-(3,5-difluorophenyl)-2-oxoimidazolidine-1-carboxylate

Cat. No.: B13046207
M. Wt: 298.28 g/mol
InChI Key: RZRMKVDKIMNAJL-UHFFFAOYSA-N
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Description

Tert-butyl 5-(3,5-difluorophenyl)-2-oxoimidazolidine-1-carboxylate is a synthetic organic compound that belongs to the class of imidazolidinones This compound is characterized by the presence of a tert-butyl group, a difluorophenyl group, and an oxoimidazolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-(3,5-difluorophenyl)-2-oxoimidazolidine-1-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems to enhance efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-(3,5-difluorophenyl)-2-oxoimidazolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium for coupling reactions). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction.

Major Products

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.

Scientific Research Applications

Tert-butyl 5-(3,5-difluorophenyl)-2-oxoimidazolidine-1-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 5-(3,5-difluorophenyl)-2-oxoimidazolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-butyl 5-(3,5-difluorophenyl)-2-oxoimidazolidine-1-carboxylate include other imidazolidinone derivatives and compounds containing tert-butyl and difluorophenyl groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H16F2N2O3

Molecular Weight

298.28 g/mol

IUPAC Name

tert-butyl 5-(3,5-difluorophenyl)-2-oxoimidazolidine-1-carboxylate

InChI

InChI=1S/C14H16F2N2O3/c1-14(2,3)21-13(20)18-11(7-17-12(18)19)8-4-9(15)6-10(16)5-8/h4-6,11H,7H2,1-3H3,(H,17,19)

InChI Key

RZRMKVDKIMNAJL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C(CNC1=O)C2=CC(=CC(=C2)F)F

Origin of Product

United States

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